molecular formula C10H18N4O2S B3376134 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine CAS No. 1172262-14-4

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine

Cat. No.: B3376134
CAS No.: 1172262-14-4
M. Wt: 258.34 g/mol
InChI Key: POBHVYAIFZUKSC-UHFFFAOYSA-N
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Description

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It features a pyrazole ring substituted with an ethyl and a methyl group, which is further connected to a piperazine ring via a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with a sulfonyl chloride derivative, followed by the introduction of the piperazine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole.

    Step 2: Reaction of 1-ethyl-5-methyl-1H-pyrazole with sulfonyl chloride to form the sulfonyl derivative.

    Step 3: Introduction of the piperazine ring to obtain the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)piperazine: Similar structure but with a methyl group instead of a sulfonyl group.

    1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: Contains a phenyl group instead of an ethyl group.

Uniqueness

1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl)piperazine is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in various synthetic and medicinal chemistry applications.

Properties

IUPAC Name

1-(1-ethyl-5-methylpyrazol-4-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2S/c1-3-14-9(2)10(8-12-14)17(15,16)13-6-4-11-5-7-13/h8,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBHVYAIFZUKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)N2CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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